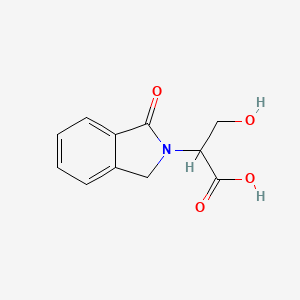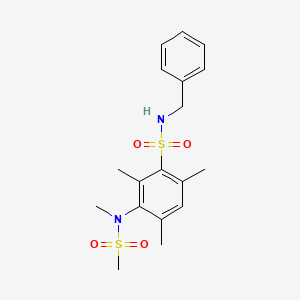
3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Lenalidomide , is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Lenalidomide acts as a ligand for cereblon . It binds to this enzyme and induces it to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are essential for the development and function of many immune cells, including T cells and natural killer cells .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 disrupts the normal functioning of immune cells, leading to a variety of downstream effects. For instance, the loss of these transcription factors can impair the immune response, potentially making the body more susceptible to infections .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The action of Lenalidomide leads to the degradation of IKZF1 and IKZF3, which can have profound effects on the immune system. This can result in immunomodulatory effects , making Lenalidomide a potential treatment for conditions like multiple myeloma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves the reaction of isoindole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The specific conditions and reagents used can vary depending on the desired yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur due to the presence of the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid include other isoindole derivatives, such as:
- 3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
- 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the hydroxy and oxo groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-6-9(11(15)16)12-5-7-3-1-2-4-8(7)10(12)14/h1-4,9,13H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWNTEGMFQBKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate](/img/structure/B3000637.png)

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile](/img/structure/B3000640.png)


![6-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B3000644.png)
![N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B3000645.png)

![3-(3,5-dimethylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3000652.png)



![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)
